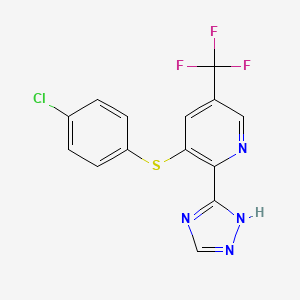

4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide

Description

4-Chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole ring, a trifluoromethyl group, and a 4-chlorophenyl sulfide moiety. This structure combines electron-withdrawing groups (trifluoromethyl, chlorine) and sulfur-based linkages, which are common in agrochemicals and pharmaceuticals due to their stability and bioactivity. The compound’s synthesis likely involves coupling reactions between pyridine and triazole precursors, followed by sulfidation with a 4-chlorophenyl thiol group.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N4S/c15-9-1-3-10(4-2-9)23-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22-13/h1-7H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNADIDQQGWZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring followed by the introduction of the pyridinyl and sulfide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis, which offers advantages such as higher efficiency, better control over reaction conditions, and improved safety. This method allows for the scalable production of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic or heterocyclic rings.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various strains of fungi, particularly those causing candidiasis. In a study, compounds similar to this one demonstrated greater antifungal activity than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. Studies have documented that certain analogs can effectively target microbial pathogens, making them candidates for further development as antimicrobial agents .

Antimalarial Potential

Recent investigations into triazole-based compounds have highlighted their potential as antimalarial agents. A series of new derivatives were synthesized with the aim of targeting dihydropteroate synthase in malaria parasites. The trifluoromethyl substitution in these compounds is believed to enhance their biological activity against malaria .

Fungicides

The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide. Research has shown that triazole compounds can inhibit fungal growth in crops, thus providing a means to protect plants from fungal infections that threaten agricultural productivity .

Plant Growth Regulators

Emerging studies suggest that certain triazole compounds may also act as plant growth regulators, influencing plant development and resistance to stress conditions. This application could be vital for enhancing crop yields and resilience against environmental challenges .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound’s triazole-pyridine core is shared with TCI’s analog, but the latter lacks the sulfide and chlorophenyl groups, which may reduce its hydrophobicity and alter binding interactions .

- Sulfur-containing analogs (e.g., ’s pyrazole-thiazole compound) highlight the role of sulfide linkages in enhancing lipophilicity and membrane permeability .

Physical and Chemical Properties

While direct data on the target compound are sparse, inferences can be drawn:

Biological Activity

The compound 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide is a derivative of triazole and pyridine, known for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.74 g/mol. The structure includes a triazole ring , which is often associated with significant biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing similar triazole structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl and trifluoromethyl groups enhances the lipophilicity and bioactivity of these compounds.

| Compound | Activity | Target Organisms |

|---|---|---|

| 4-Chlorophenyl Triazole | Antibacterial | E. coli, S. aureus |

| Similar Triazole Derivatives | Antifungal | C. albicans |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds with structural similarities to our target compound have been evaluated for their cytotoxic effects on various cancer cell lines, including HeLa and HT-29 cells .

Case Study:

A study focused on hybrid compounds combining triazole and other scaffolds reported significant cytotoxicity against cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM, indicating strong activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption: The lipophilic nature of trifluoromethyl groups can disrupt microbial cell membranes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the triazole and pyridine rings can significantly influence biological activity. For example:

- Chlorine Substituents: Enhance antimicrobial potency.

- Trifluoromethyl Groups: Increase lipophilicity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.